

Physical and chemical properties of dihydro-3,3-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha,alpha-Dimethyl-gamma-butyrolactone*

Cat. No.: B1220169

[Get Quote](#)

An In-depth Technical Guide to Dihydro-3,3-dimethyl-2(3H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-3,3-dimethyl-2(3H)-furanone, a heterocyclic organic compound, belongs to the γ -butyrolactone family. Its structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of the γ -butyrolactone ring in numerous biologically active natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of dihydro-3,3-dimethyl-2(3H)-furanone, along with available experimental data and protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of dihydro-3,3-dimethyl-2(3H)-furanone is presented below. While experimental data for some properties are limited, available information provides a foundational understanding of the compound's characteristics.

Table 1: Physical and Chemical Properties of Dihydro-3,3-dimethyl-2(3H)-furanone

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	NIST WebBook [1]
Molecular Weight	114.14 g/mol	NIST WebBook [1]
CAS Registry Number	3709-08-8	NIST WebBook [1]
IUPAC Name	Dihydro-3,3-dimethyl-2(3H)-furanone	NIST WebBook [1]
Synonyms	Butyric acid, 2,2-dimethyl-4-hydroxy-, γ-lactone	NIST WebBook [1]
Boiling Point	85-87 °C at 15 mmHg	NIST WebBook
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of dihydro-3,3-dimethyl-2(3H)-furanone.

Infrared (IR) Spectroscopy

The infrared spectrum of dihydro-3,3-dimethyl-2(3H)-furanone exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption peak is expected in the region of 1770-1780 cm⁻¹ due to the C=O stretching of the five-membered lactone ring. The spectrum also shows absorptions for C-H stretching and bending vibrations. The NIST WebBook provides access to the experimental IR spectrum of this compound.[\[1\]](#)

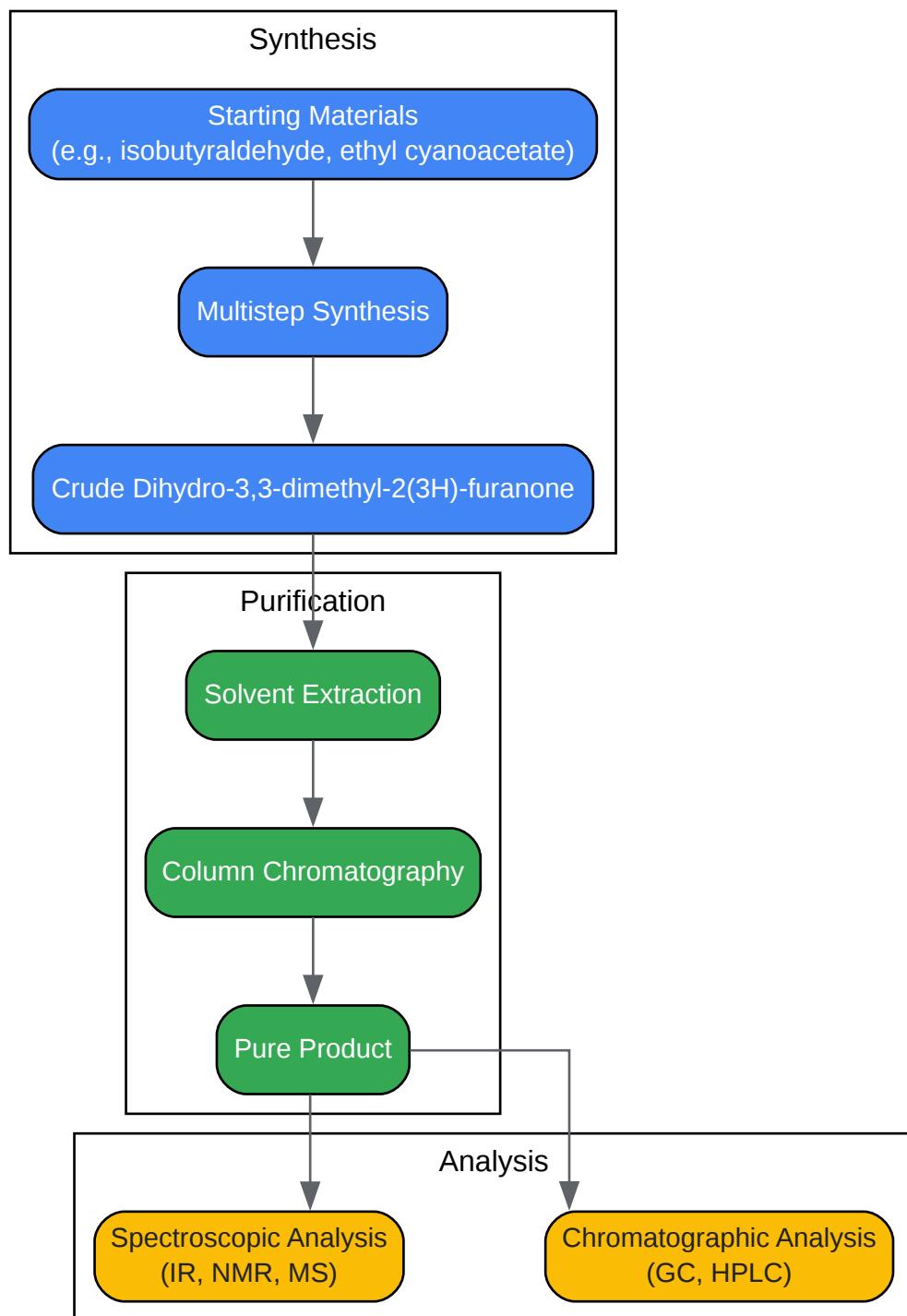
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of dihydro-3,3-dimethyl-2(3H)-furanone is available on the NIST WebBook.[\[1\]](#) The fragmentation pattern can be analyzed to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. While specific experimental NMR data for dihydro-3,3-dimethyl-2(3H)-furanone is not readily available in the searched literature, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on its structure.

- ^1H NMR: The spectrum would be expected to show signals for the two methyl groups at the C3 position and the two methylene groups of the lactone ring.
- ^{13}C NMR: The spectrum would display signals for the carbonyl carbon of the lactone, the quaternary carbon at C3, the two methyl carbons, and the two methylene carbons of the ring.


Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of dihydro-3,3-dimethyl-2(3H)-furanone are not extensively reported in the available literature. However, general synthetic strategies for γ -butyrolactones can be adapted.

Synthesis

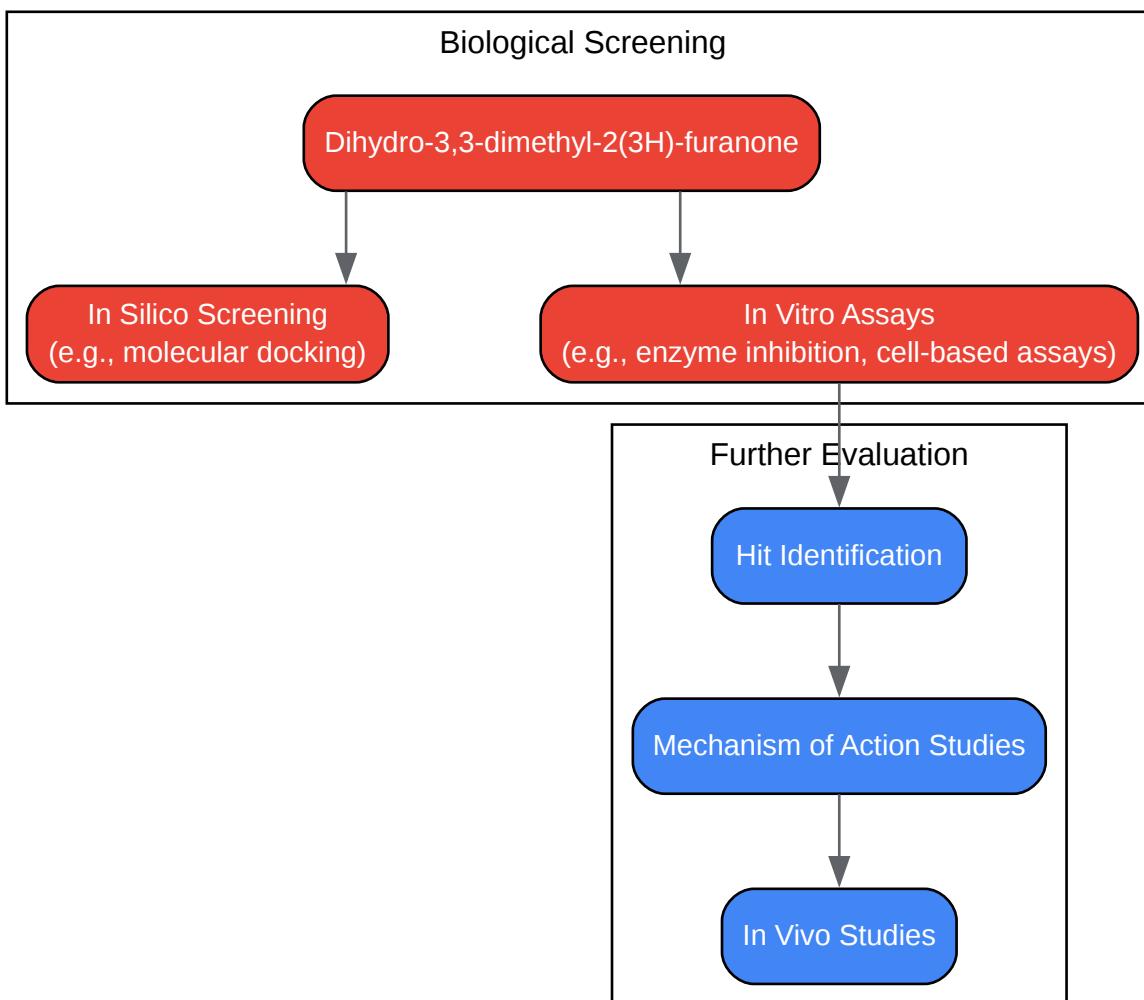
A potential synthetic route to dihydro-3,3-dimethyl-2(3H)-furanone could involve the lactonization of a corresponding 4-hydroxy-2,2-dimethylbutanoic acid derivative. General methods for the synthesis of substituted γ -butyrolactones often involve the reduction of corresponding succinic anhydrides or maleic anhydrides, or through various cyclization reactions.

A general workflow for a potential synthesis and purification process is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and analysis of dihydro-3,3-dimethyl-2(3H)-furanone.

Analytical Methods


- Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile compounds like dihydro-3,3-dimethyl-2(3H)-furanone. It allows for the separation and identification of the compound in a mixture and can be used for purity assessment.
- High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis and purification of this compound, particularly if it is part of a less volatile mixture.

Biological and Pharmacological Properties

The biological activities of dihydro-3,3-dimethyl-2(3H)-furanone have not been extensively studied. However, the γ -butyrolactone scaffold is a common feature in many compounds with diverse pharmacological effects. Furanone derivatives, in general, have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Further research is required to elucidate the specific biological profile of dihydro-3,3-dimethyl-2(3H)-furanone. In silico and in vitro screening methods could be employed to investigate its potential interactions with various biological targets.

The following diagram illustrates a hypothetical workflow for the biological evaluation of this compound.

[Click to download full resolution via product page](#)

Caption: A potential workflow for investigating the biological activity of dihydro-3,3-dimethyl-2(3H)-furanone.

Conclusion

Dihydro-3,3-dimethyl-2(3H)-furanone is a simple γ -butyrolactone with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a scarcity of comprehensive experimental data on its physical, chemical, and biological properties, this guide consolidates the available information. Further research to determine its complete physicochemical profile, develop robust synthetic and analytical methods, and explore its pharmacological potential is warranted. The structural simplicity and the presence of the

privileged γ -butyrolactone scaffold make it an attractive candidate for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2(3H)-Furanone, dihydro-3,3-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of dihydro-3,3-dimethyl-2(3H)-furanone]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1220169#physical-and-chemical-properties-of-dihydro-3,3-dimethyl-2\(3H\)-furanone](https://www.benchchem.com/product/b1220169#physical-and-chemical-properties-of-dihydro-3,3-dimethyl-2(3H)-furanone)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

